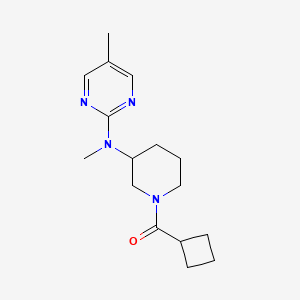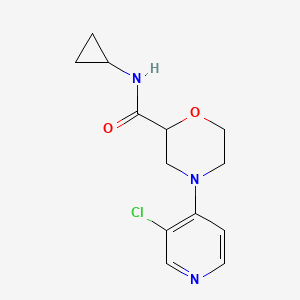![molecular formula C16H20F2N2O B12263023 N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12263023.png)
N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a synthetic organic compound that features a piperidine ring substituted with a difluorophenyl group and a cyclopropanecarboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting piperidine-3-carboxylic acid with 3,4-difluorobenzyl chloride under basic conditions. This reaction forms the N-(3,4-difluorobenzyl)piperidine intermediate.
Cyclopropanecarboxamide Formation: The intermediate is then reacted with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Biological Research: It is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, serving as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The cyclopropanecarboxamide moiety may contribute to the compound’s overall pharmacokinetic properties, such as its ability to cross biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
- N-{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}cyclopropanecarboxamide
- N-{1-[(3,4-difluorophenyl)methyl]piperidin-2-yl}cyclopropanecarboxamide
- N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Uniqueness
N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to the specific positioning of the difluorophenyl group and the cyclopropanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H20F2N2O |
|---|---|
Peso molecular |
294.34 g/mol |
Nombre IUPAC |
N-[1-[(3,4-difluorophenyl)methyl]piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H20F2N2O/c17-14-6-3-11(8-15(14)18)9-20-7-1-2-13(10-20)19-16(21)12-4-5-12/h3,6,8,12-13H,1-2,4-5,7,9-10H2,(H,19,21) |
Clave InChI |
WBYYOLIPESEUGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)NC(=O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Morpholine-4-carbonyl)-4-[(pyridin-3-yl)methyl]morpholine](/img/structure/B12262946.png)
![4,6-Dimethyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12262953.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12262965.png)
![2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12262967.png)

![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12262972.png)
![N-(1,2,3,4-tetrahydronaphthalen-1-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12262975.png)
![N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12262996.png)

![2-(2-fluorophenoxy)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide](/img/structure/B12263006.png)
![1-(4-{4-[Methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B12263008.png)
![1-{1-[(3,4-Difluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12263013.png)
![4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12263015.png)
![4-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine](/img/structure/B12263031.png)
